HDAC6 Enzymatic Potency: Hdac6-IN-19 vs. ACY-1215 (Ricolinostat)
In biochemical enzymatic assays, Hdac6-IN-19 (Compound 14g) demonstrates an HDAC6 IC₅₀ of 2.68 nM, representing approximately 1.9-fold greater potency than the clinical-stage HDAC6 inhibitor ACY-1215 (Ricolinostat), which exhibits an HDAC6 IC₅₀ of 5 nM in comparable cell-free enzymatic assays [1]. This difference in primary target engagement magnitude may translate to distinct dose-response relationships in cellular and in vivo experimental systems.
| Evidence Dimension | HDAC6 enzymatic inhibition IC₅₀ (nM) |
|---|---|
| Target Compound Data | 2.68 nM |
| Comparator Or Baseline | ACY-1215 (Ricolinostat): 5 nM |
| Quantified Difference | ~1.9-fold greater potency (lower IC₅₀) |
| Conditions | In vitro cell-free HDAC6 enzymatic activity assay |
Why This Matters
Greater enzymatic potency at the primary target may enable lower effective concentrations in cellular assays, potentially widening the functional selectivity window and reducing off-target effects in experimental systems.
- [1] Chen X, et al. Tetrahydro-β-carboline derivatives as potent histone deacetylase 6 inhibitors with broad-spectrum antiproliferative activity. Eur J Med Chem. 2023 Nov 15;260:115776. PMID: 37660484. View Source
- [2] Santo L, et al. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma. Blood. 2012;119(11):2579-2589. View Source
